molecular formula C16H23N3O3 B2815739 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole CAS No. 2108299-50-7

5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No. B2815739
CAS RN: 2108299-50-7
M. Wt: 305.378
InChI Key: APKFGORRQZRNAD-UHFFFAOYSA-N
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Description

5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPO is a member of the oxadiazole family of compounds and has been shown to have a broad range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on several different targets in the body. 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has been shown to interact with the cannabinoid receptor CB1 and the sigma-1 receptor, which are both involved in the regulation of pain and inflammation. 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against oxidative stress. 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities, which make it a versatile compound for studying various disease pathways. However, one limitation of using 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is its complex synthesis process, which can make it difficult to obtain high-quality, pure samples for use in experiments.

Future Directions

There are several potential future directions for research on 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole. One area of interest is the development of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole's role in the regulation of pain and inflammation, which could lead to the development of new pain medications. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole and its potential interactions with other compounds in the body.

Synthesis Methods

The synthesis of 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole involves several steps, including the condensation of 4-methoxy-2-propyn-1-amine with 4-formylpiperidine, followed by the addition of oxan-4-ol and the reaction with thionyl chloride to yield the final product. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. 5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

5-(4-methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-8-19-9-6-16(20-2,7-10-19)15-17-14(18-22-15)13-4-11-21-12-5-13/h1,13H,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKFGORRQZRNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CC#C)C2=NC(=NO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-1-prop-2-ynylpiperidin-4-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole

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